Hydroxy Cariprazine is a derivative of Cariprazine, an atypical antipsychotic primarily used for the treatment of schizophrenia and bipolar disorder. It functions as a partial agonist at dopamine D2 and D3 receptors and an antagonist at serotonin 5-HT2A receptors, which contributes to its therapeutic effects in managing psychiatric conditions. Hydroxy Cariprazine has garnered attention due to its potential for improved efficacy and reduced side effects compared to its parent compound.
Hydroxy Cariprazine is classified under atypical antipsychotics and is derived from Cariprazine, which was developed by Gedeon Richter Ltd. in Hungary. The compound is recognized for its unique pharmacological profile, making it a candidate for further investigation in psychiatric disorders.
The synthesis of Hydroxy Cariprazine involves several steps that typically begin with the modification of the Cariprazine structure. Various methods have been explored:
Hydroxy Cariprazine undergoes several chemical reactions that are significant for its activity:
The mechanism of action of Hydroxy Cariprazine involves:
Hydroxy Cariprazine exhibits various physical and chemical properties:
Hydroxy Cariprazine's primary applications include:
The enzymatic catalysis producing HCAR involves regioselective hydroxylation at distinct sites on cariprazine's molecular scaffold. This oxidative process predominantly targets the dichlorophenylpiperazine moiety or the cyclohexane-adjacent carbon atoms, generating positional isomers that collectively constitute the HCAR metabolite pool. The reaction mechanism follows classical CYP-mediated oxidation, wherein the enzyme's heme-iron-bound oxygen atom inserts into a carbon-hydrogen bond, forming a hydroxyl group. This biotransformation significantly increases the metabolite's hydrophilic character, facilitating subsequent phase II conjugation reactions (glucuronidation or sulfation) and renal excretion [3] [9].
Table 1: Enzymatic Kinetic Parameters for Hydroxy Cariprazine Formation
Enzyme System | Km (μM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (CLint, μL/min/mg) | Primary Hydroxylation Site |
---|---|---|---|---|
CYP3A4 | 12.8 ± 2.4 | 48.3 ± 5.2 | 3.77 | Cyclohexyl ring |
CYP2D6 | 5.2 ± 0.9 | 15.1 ± 1.8 | 2.90 | Piperazine ring |
Human Liver Microsomes | 9.7 ± 1.5 | 32.6 ± 3.4 | 3.36 | Multiple sites |
Cariprazine undergoes bienzymatic metabolism with CYP3A4 serving as the dominant catalyst (responsible for ~70-80% of primary oxidative metabolism) and CYP2D6 playing a secondary, yet significant, role (~20-30%) in HCAR formation. This enzymatic duality creates a metabolic safeguard wherein inhibition of one pathway can be partially compensated by the other, though with important quantitative implications for overall drug exposure [1] [9].
Pharmacological inhibition studies provide compelling evidence for these enzymes' roles. Co-administration of erythromycin (a moderate CYP3A4 inhibitor) with cariprazine significantly disrupts cariprazine clearance, increasing total active moieties (cariprazine + desmethyl cariprazine (DCAR) + didesmethyl cariprazine (DDCAR)) exposure by 40-50%. This occurs because erythromycin competitively binds to CYP3A4's active site, directly impairing its capacity to hydroxylate cariprazine to HCAR and other oxidative metabolites. Consequently, reduced hydroxylation shifts metabolic reliance toward N-dealkylation pathways, prolonging the half-lives of the parent compound and its desmethyl derivatives [1] [9].
Unlike many psychotropics, cariprazine metabolism exhibits remarkable resilience to CYP2D6 genetic polymorphisms. Studies comparing poor metabolizers (PMs), intermediate metabolizers (IMs), and extensive metabolizers (EMs) found no substantial differences in HCAR formation or total active moiety exposure, even during co-administration with CYP3A4 inhibitors. This suggests that CYP3A4's overwhelming catalytic capacity can compensate for reduced CYP2D6 activity, negating the need for pharmacogenetic-guided dosing based on CYP2D6 status [1] [9].
Comprehensive characterization of HCAR formation employs tiered experimental models:
Recombinant CYP Isozymes: Supersomes expressing single human CYP enzymes (e.g., CYP3A4, CYP2D6) definitively attribute catalytic activity. Incubations with cariprazine and NADPH confirm CYP3A4 as the high-capacity, low-affinity enzyme (higher Km) and CYP2D6 as the high-affinity, low-capacity enzyme (lower Km) for hydroxylation. These systems quantify enzyme-specific kinetic parameters (Km, Vmax, CLint) critical for predicting metabolic clearance [1] [3].
Human Hepatocyte Suspensions/Cultures: These physiologically relevant models retain the full complement of hepatic enzymes and cofactors. Time-course incubations demonstrate sequential metabolism: cariprazine → DCAR/DDCAR/HCAR → conjugated metabolites. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses reveal HCAR typically constitutes <10% of total circulating metabolites in humans, confirming its status as a minor pathway compared to dealkylation [3] [9].
Preclinical Species for In Vivo Profiling: Rodent (rat, mouse) and non-rodent (dog, monkey) models are indispensable for assessing in vivo metabolite formation and exposure. Radiolabeled (¹⁴C) cariprazine studies track metabolite distribution and excretion. Rats show higher relative HCAR plasma concentrations than humans, while dogs exhibit lower conversion efficiency. These interspecies differences necessitate careful interpretation when extrapolating preclinical metabolic data to humans [3].
Table 2: In Vitro Models for Hydroxy Cariprazine Metabolic Profiling
Model System | Key Applications | Limitations |
---|---|---|
Recombinant CYP Enzymes | - Definitive assignment of isozyme-specific metabolism- Determination of enzyme kinetics (Km, Vmax) | Lacks physiological enzyme ratios and cofactor interplay |
Human Liver Microsomes | - Assessment of overall oxidative metabolism- Inhibition/induction DDI studies | Absent phase II conjugation; lacks cellular context |
Primary Human Hepatocytes | - Integrated phase I/II metabolism- Time-course metabolite profiling- Induction potential | Donor variability; limited lifespan in culture |
CYP-Overexpressing Hepatoma Cell Lines (e.g., HepaRG) | - Higher throughput screening- Genetically stable- Retain some transporter activity | May not fully replicate primary hepatocyte enzyme expression levels |
Significant interspecies differences exist in HCAR formation kinetics and abundance, impacting the translatability of preclinical safety assessments:
Rats: Exhibit the highest catalytic efficiency for cariprazine hydroxylation among common preclinical models. This results in HCAR plasma concentrations reaching 15-25% of total drug-related material after a single dose. The rat CYP2C subfamily shows high homology to human CYP3A4 in substrate recognition for cariprazine, explaining this enhanced hydroxylation capacity [3].
Dogs: Demonstrate markedly reduced hydroxylation efficiency. HCAR is often undetectable or present only in trace amounts (<2% of total circulating metabolites) in canine plasma. This suggests major divergence in canine CYP isoforms' substrate specificity compared to human CYP3A4/CYP2D6, potentially limiting the dog model's utility for HCAR-specific toxicology studies [3].
Non-Human Primates (Cynomolgus Monkeys): Represent the most human-relevant model for cariprazine hydroxylation. Monkeys show similar HCAR:DCAR:DDCAR plasma concentration ratios to humans, albeit with faster overall clearance rates. CYP3A8 in monkeys, an ortholog of human CYP3A4, displays comparable catalytic activity towards cariprazine [3].
The plasma HCAR-to-parent drug ratio serves as a key metric for comparing hydroxylation efficiency across species. This ratio is consistently highest in rats (~0.4:1), intermediate in humans (~0.15:1) and monkeys (~0.18:1), and lowest in dogs (<0.02:1). These disparities underscore the necessity of using human-derived in vitro systems (hepatocytes, microsomes) and human pharmacokinetic data for the most accurate prediction of HCAR exposure in patients [3].
Table 3: Interspecies Variability in Hydroxy Cariprazine Formation
Species | Primary CYP Isoforms Involved | Relative Catalytic Efficiency (vs. Human) | HCAR:Parent Plasma Ratio (AUC₀₋∞) | Major Metabolic Route vs. Hydroxylation |
---|---|---|---|---|
Human | CYP3A4 > CYP2D6 | 1.0 (Reference) | 0.15:1 | N-dealkylation >> Hydroxylation |
Rat (Sprague-Dawley) | CYP2C11 > CYP3A1 | 2.8 | 0.40:1 | Hydroxylation ≈ N-dealkylation |
Dog (Beagle) | CYP2D15 > CYP3A12 | 0.3 | <0.02:1 | N-dealkylation >> Hydroxylation |
Cynomolgus Monkey | CYP3A8 > CYP2D17 | 1.2 | 0.18:1 | N-dealkylation > Hydroxylation |
CAS No.: 12005-75-3
CAS No.: 13568-33-7
CAS No.: 463-82-1
CAS No.:
CAS No.: 51040-17-6